3-Methylimidazo[1,2-a]pyridin-5-amine
Overview
Description
“3-Methylimidazo[1,2-a]pyridin-5-amine” is a chemical compound with the empirical formula C8H9N3. It has a molecular weight of 147.18 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “3-Methylimidazo[1,2-a]pyridin-5-amine” is characterized by an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is considered a privileged structure because of its occurrence in many natural products .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been the subject of numerous chemical reactions due to their potential pharmaceutical applications . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Scientific Research Applications
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Chemodivergent Synthesis
- Field : Organic Chemistry
- Application Summary : The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
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Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have received great attention in recent years due to their varied medicinal applications .
- Methods : The compound is synthesized and then incorporated into various pharmaceutical molecules .
- Results : The imidazo[1,2-a]pyridine core structure is present in some established drugs, such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) .
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Antituberculosis Agents
- Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been developed as antituberculosis agents .
- Methods : The compound is synthesized and then tested for its activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB .
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Optoelectronic Devices
- Field : Materials Science
- Application Summary : Imidazo[1,2-a]pyridine derivatives, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been used in the development of optoelectronic devices .
- Methods : The compound is synthesized and then incorporated into various optoelectronic devices .
- Results : The devices show promising performance in various technological applications .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been attracting substantial interest due to their potential pharmaceutical applications . The latest pieces of literature suggest that new initiatives towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods are being explored .
properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBRSDDSAAEVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505238 | |
Record name | 3-Methylimidazo[1,2-a]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[1,2-a]pyridin-5-amine | |
CAS RN |
74420-50-1 | |
Record name | 3-Methylimidazo[1,2-a]pyridin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74420-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylimidazo[1,2-a]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74420-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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